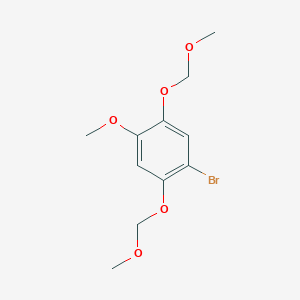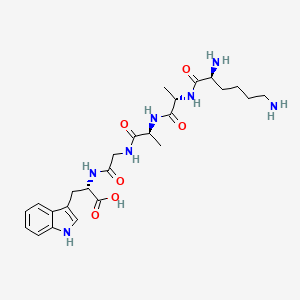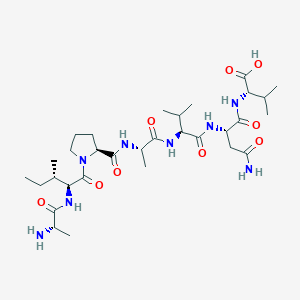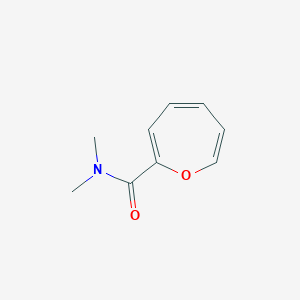![molecular formula C22H22OS B14200912 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- CAS No. 835626-65-8](/img/structure/B14200912.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is a chemical compound with the molecular formula C22H22OS It is known for its unique structural features, which include a benzene ring substituted with a sulfinyl group and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- typically involves the reaction of 4-methylphenylsulfinyl chloride with 3-phenylpropylbenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as chromatography and recrystallization ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound. Additionally, the benzene ring can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is unique due to its specific substitution pattern and the presence of both a sulfinyl and a phenylpropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
835626-65-8 |
|---|---|
Formule moléculaire |
C22H22OS |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22OS/c1-18-14-16-21(17-15-18)24(23)22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-6,8-9,11,13-17H,7,10,12H2,1H3/t24-/m0/s1 |
Clé InChI |
IICAAYNLBDMOHY-DEOSSOPVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)

![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)

![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)

